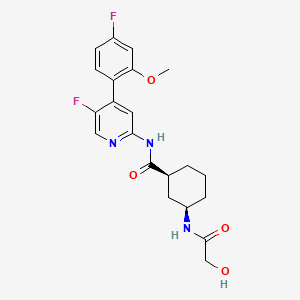
Cdk9-IN-14
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cdk9-IN-14 is a small molecule inhibitor that targets cyclin-dependent kinase 9 (CDK9). Cyclin-dependent kinase 9 is a member of the cyclin-dependent kinase family, which plays a crucial role in regulating transcriptional elongation by phosphorylating the RNA polymerase II C-terminal domain. Inhibiting cyclin-dependent kinase 9 has shown potential in treating various cancers, making this compound a promising compound in cancer research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cdk9-IN-14 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The synthetic route typically starts with the preparation of a key intermediate through a series of reactions such as alkylation, acylation, and cyclization. The final step involves the coupling of the intermediate with a specific reagent under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize yield and minimize impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Cdk9-IN-14 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
Cdk9-IN-14 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of cyclin-dependent kinase 9 in transcriptional regulation.
Biology: Helps in understanding the molecular mechanisms of gene expression and regulation.
Medicine: Investigated for its potential in treating cancers, especially those with aberrant cyclin-dependent kinase 9 activity.
Industry: Used in drug discovery and development processes to identify new therapeutic targets and compounds .
Wirkmechanismus
Cdk9-IN-14 exerts its effects by inhibiting the activity of cyclin-dependent kinase 9. Cyclin-dependent kinase 9 forms a complex with cyclin T, known as the positive transcription elongation factor b (P-TEFb). This complex phosphorylates the RNA polymerase II C-terminal domain, facilitating transcriptional elongation. By inhibiting cyclin-dependent kinase 9, this compound disrupts this process, leading to the downregulation of gene expression and the inhibition of cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Cdk9-IN-14 is compared with other cyclin-dependent kinase 9 inhibitors, such as flavopiridol and toyocamycin. While all these compounds target cyclin-dependent kinase 9, this compound is unique in its selectivity and potency. It has shown better binding affinity and interaction with cyclin-dependent kinase 9 receptors compared to flavopiridol and toyocamycin .
List of Similar Compounds
- Flavopiridol
- Toyocamycin
- Meriolins
- XPW1
These compounds share similar mechanisms of action but differ in their chemical structures, selectivity, and potency .
Eigenschaften
Molekularformel |
C21H23F2N3O4 |
|---|---|
Molekulargewicht |
419.4 g/mol |
IUPAC-Name |
(1S,3R)-N-[5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyridin-2-yl]-3-[(2-hydroxyacetyl)amino]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C21H23F2N3O4/c1-30-18-8-13(22)5-6-15(18)16-9-19(24-10-17(16)23)26-21(29)12-3-2-4-14(7-12)25-20(28)11-27/h5-6,8-10,12,14,27H,2-4,7,11H2,1H3,(H,25,28)(H,24,26,29)/t12-,14+/m0/s1 |
InChI-Schlüssel |
KIRQDLPHJNLSDF-GXTWGEPZSA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)F)C2=CC(=NC=C2F)NC(=O)[C@H]3CCC[C@H](C3)NC(=O)CO |
Kanonische SMILES |
COC1=C(C=CC(=C1)F)C2=CC(=NC=C2F)NC(=O)C3CCCC(C3)NC(=O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


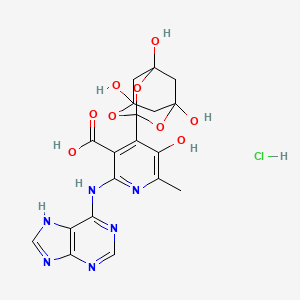
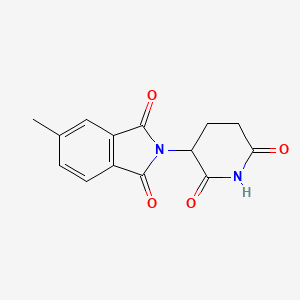
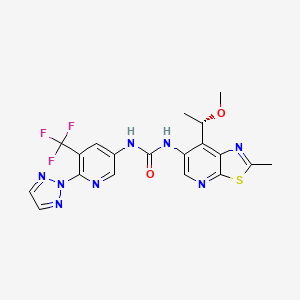
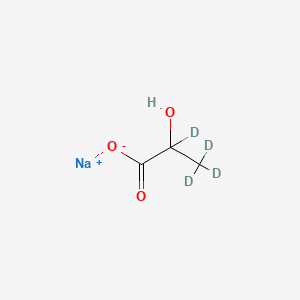

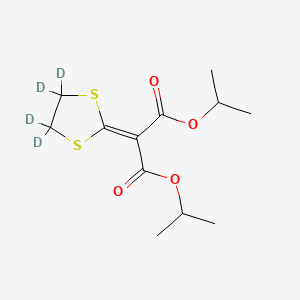
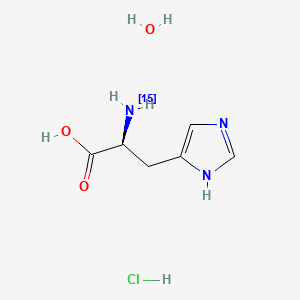

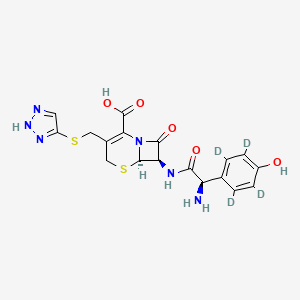
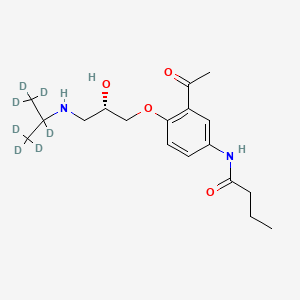
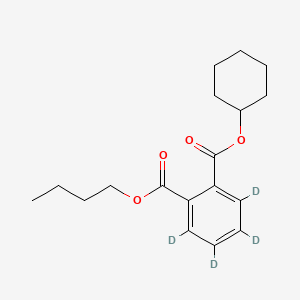

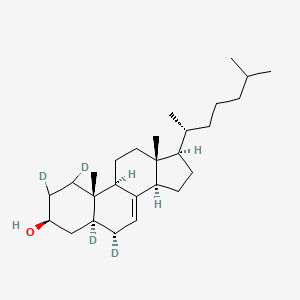
![(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-N-[[2-[12-[4-[(2-aminophenyl)carbamoyl]anilino]-12-oxododecoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B12417513.png)
